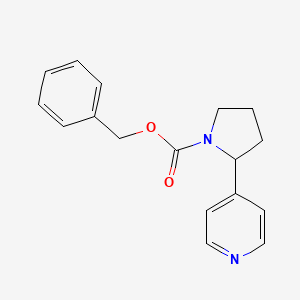

Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15871224

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O2 |

|---|---|

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | benzyl 2-pyridin-4-ylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h1-3,5-6,8-11,16H,4,7,12-13H2 |

| Standard InChI Key | NBFSIJWSDJGMBW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NC=C3 |

Introduction

Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate is a heterocyclic compound that combines a pyrrolidine ring with a pyridine moiety and a benzyl ester group. This unique structure suggests potential pharmacological properties, primarily due to the presence of both pyrrolidine and pyridine rings, which are known for their biological activity.

Key Features:

-

Molecular Formula: C17H18N2O2

-

Molecular Weight: 282.34 g/mol

-

Classification: Heterocyclic compound, specifically an ester derived from pyrrolidine and pyridine .

Synthesis of Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary based on starting materials and desired yields, common methods include:

-

Multi-step Organic Reactions: These often involve coupling reactions between pyrrolidine derivatives and pyridine-based compounds.

-

Industrial Production: Continuous flow reactors are used to optimize yield and purity while minimizing by-products.

Biological Activity and Potential Applications

Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate exhibits potential biological activity due to its interaction with neurotransmitter receptors. This interaction suggests applications in neuropharmacology, particularly in influencing pathways associated with conditions such as anxiety and depression.

Potential Therapeutic Areas:

-

Neuropharmacology: Interactions with neurotransmitter receptors, particularly N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function.

-

Mood Regulation: Compounds with similar structures have shown promise in regulating mood and cognitive functions.

Research Findings and Future Directions

Studies on compounds with similar structures suggest potential binding affinities with various biological targets, influencing neurotransmitter systems associated with mood regulation and cognitive functions. Further research is needed to fully explore its pharmacological properties and potential therapeutic applications.

Future Research Directions:

-

Pharmacological Optimization: Further studies are required to optimize the compound for better therapeutic outcomes.

-

Biological Target Identification: Identifying specific biological targets for interaction will be crucial for developing therapeutic applications.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate | Pyrrolidine + Pyridine + Benzyl Ester | Neuropharmacology, Mood Regulation |

| Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Pyrrolidine + Pyridine + Ethylthio Group | Potential Pesticide/Antimicrobial |

| Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate | Pyrrolidine + 3-Methylpyridine + Benzyl Ester | Neuropharmacology, Anticancer Potential |

This comparison highlights the diverse biological activities of compounds with similar structures, emphasizing the importance of specific functional groups in determining pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume